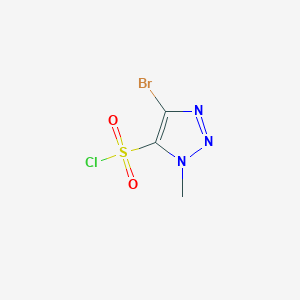![molecular formula C13H16ClN3O2 B1382126 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431963-49-3](/img/structure/B1382126.png)
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound is also known as 4-(3,5-DiMethyl-1H-pyrazol-4-yl)-benzoic acid .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” can be analyzed using various techniques such as X-ray crystallography and 1H-NMR .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with similar structures, such as pyrazoline derivatives and benzoic acid derivatives, are known for their versatility as building blocks in organic synthesis. These compounds serve as precursors for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and other cyclic compounds. This versatility underscores the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in synthetic chemistry for the development of new materials and biologically active molecules (Gomaa & Ali, 2020).
Biological Activities
Derivatives of benzoic acid and pyrazole have been extensively studied for their biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. For instance, organotin(IV) complexes with carboxylic acids have shown significant antituberculosis activity, suggesting that benzoic acid derivatives can be critical for developing antimicrobial agents (Iqbal, Ali, & Shahzadi, 2015). Furthermore, chromone derivatives, structurally related to benzoic acid, are recognized for their antioxidant and radical scavenging activities, which are crucial in preventing cell impairment and treating various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Applications in Drug Development
The compound's structural features, such as the pyrazole ring and benzoic acid moiety, are often found in pharmacologically active molecules. These features are essential for binding to biological targets, suggesting potential applications in drug development, especially as scaffolds for creating new therapeutic agents. Studies on similar compounds have led to the discovery of molecules with anticancer, analgesic, and anti-inflammatory properties, highlighting the potential of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride in medicinal chemistry and pharmacology (Dar & Shamsuzzaman, 2015).
Mécanisme D'action
Target of Action
The primary targets of MFCD25371094 are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that is often used as a building block in the synthesis of various pharmaceuticals . .
Mode of Action
Pyrazole derivatives can interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific interactions of MFCD25371094 with its targets would depend on the chemical structure of the targets and the physiological environment.
Orientations Futures
The future directions for “3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” could involve further exploration of its antileishmanial and antimalarial activities . Additionally, more research could be conducted to understand its mechanism of action and to develop safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRPXXPXABUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431963-49-3 |
Source


|
| Record name | Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)











